molecular formula C16H17NO4S B11503080 3-Phenyl-4-[(phenylsulfonyl)amino]butanoic acid

3-Phenyl-4-[(phenylsulfonyl)amino]butanoic acid

Cat. No.: B11503080
M. Wt: 319.4 g/mol
InChI Key: HDRGUIIOXMIEPF-UHFFFAOYSA-N
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Description

4-BENZENESULFONAMIDO-3-PHENYLBUTANOIC ACID is an organic compound characterized by the presence of a benzenesulfonamide group attached to a phenylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZENESULFONAMIDO-3-PHENYLBUTANOIC ACID typically involves the reaction of benzenesulfonyl chloride with 3-phenylbutanoic acid in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BENZENESULFONAMIDO-3-PHENYLBUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or alcohols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Corresponding substituted sulfonamides.

Scientific Research Applications

4-BENZENESULFONAMIDO-3-PHENYLBUTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-BENZENESULFONAMIDO-3-PHENYLBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, including the reduction of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog with similar enzyme inhibitory properties.

    Phenylbutyric Acid: Shares the phenylbutanoic acid backbone but lacks the sulfonamide group.

    Sulfanilamide: Another sulfonamide compound with antimicrobial properties.

Uniqueness

4-BENZENESULFONAMIDO-3-PHENYLBUTANOIC ACID is unique due to the combination of the benzenesulfonamide and phenylbutanoic acid moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

4-(benzenesulfonamido)-3-phenylbutanoic acid

InChI

InChI=1S/C16H17NO4S/c18-16(19)11-14(13-7-3-1-4-8-13)12-17-22(20,21)15-9-5-2-6-10-15/h1-10,14,17H,11-12H2,(H,18,19)

InChI Key

HDRGUIIOXMIEPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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